N-(propan-2-yl)pyrrolidine-3-sulfonamide
Overview
Description
N-(propan-2-yl)pyrrolidine-3-sulfonamide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N-(propan-2-yl)pyrrolidine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The sulfonamide group in this compound is known to form strong hydrogen bonds with enzyme active sites, which can lead to enzyme inhibition. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors . Additionally, the pyrrolidine ring can interact with proteins, influencing their conformation and activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. This inhibition can result in the downregulation of specific metabolic pathways. Additionally, the pyrrolidine ring can interact with proteins, altering their conformation and activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including enzyme inhibition and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The sulfonamide group can inhibit enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of the cell. This compound can also affect the levels of specific metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within the cell can influence its activity and function. For instance, its interaction with specific transporters can lead to its accumulation in certain cellular compartments, enhancing its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence metabolic pathways .
Properties
IUPAC Name |
N-propan-2-ylpyrrolidine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-6(2)9-12(10,11)7-3-4-8-5-7/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOBYRLOJKBNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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